2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole and pyrazine ring system. The core structure is substituted at the 7-position with a 4-ethoxyphenyl group and at the 3-position with a sulfanyl acetamide moiety. Its synthesis likely involves coupling a thiol-containing triazolopyrazine intermediate with a chloroacetamide derivative, as seen in analogous procedures . The compound’s molecular formula is C₂₂H₂₁N₅O₃S (MW: 435.5), with a distinct Smiles structure: CCOc1ccc(-n2ccn3c(SCC(=O)Nc4cccc(C)c4)nnc3c2=O)cc1 .
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-2-23-11-5-3-10(4-6-11)19-7-8-20-13(14(19)22)17-18-15(20)24-9-12(16)21/h3-8H,2,9H2,1H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCOYRYTEBWZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the ethoxyphenyl and sulfanylacetamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides or nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties
Medicine: Investigated for its potential as a therapeutic agent in various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide with structurally related compounds:
Key Observations:
Substituent Effects on Activity :
- The 4-ethoxyphenyl group in the target compound improves metabolic stability compared to 4-methoxybenzyl () due to reduced oxidative demethylation .
- Halogenated analogues (e.g., 4-chlorobenzyl in ) exhibit higher molecular weights and enhanced receptor binding affinity but may suffer from toxicity risks .
Phenoxyacetamide derivatives () demonstrate antioxidant activity, implying that the acetamide moiety in the target compound could be optimized for redox modulation .
Synthetic Yields :
- Amide derivatives of [1,2,4]triazolo[4,3-a]pyrazines are typically synthesized in 50–92% yields via imidazolyl amide intermediates (). The target compound’s yield likely falls within this range .
Research Findings and Trends
- Cytotoxicity and Membrane Stabilization : Analogues with ω-carboxylic acid chains () show cytotoxicity (IC₅₀: 1–10 µM) and membrane stabilization, suggesting the target compound’s utility in oncology or anti-inflammatory therapies .
- Molluscicidal Activity : Triazolo[4,3-a]pyridine derivatives () exhibit molluscicidal effects at 10 ppm, highlighting the scaffold’s versatility for parasitic applications .
Biological Activity
2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a compound belonging to the class of triazolopyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antidiabetic, and antioxidant properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that triazolopyrazine derivatives exhibit significant anticancer activity. The compound's ability to induce apoptosis in cancer cells has been documented. For example:
- In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
Antidiabetic Effects
The compound also shows promise in managing diabetes. It has been reported to:
- Enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism involves modulation of glucose uptake and metabolism in peripheral tissues .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. The compound has been shown to:
- Scavenge free radicals effectively and increase the activity of endogenous antioxidant enzymes . This property is particularly relevant in protecting cells from oxidative damage.
Table 1: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Antidiabetic | Improves insulin sensitivity | , |
| Antioxidant | Scavenges free radicals | , |
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Cell Signaling Pathways : The compound modulates key pathways such as the PI3K/Akt and MAPK pathways involved in cell survival and proliferation.
- Enzyme Inhibition : It inhibits specific enzymes that contribute to cancer cell growth and diabetes progression.
- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity, it reduces cellular oxidative stress.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of [1,2,4]triazolo[4,3-a]pyrazine derivatives, and how can they be adapted for this compound?
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine scaffolds typically involves cyclization reactions of pyrazine precursors with triazole-forming reagents. For example, acid-mediated cyclization of hydrazine derivatives with pyrazinones is a widely used method . To synthesize the target compound, a thiol-ether linkage can be introduced via nucleophilic substitution at the 3-position of the triazolopyrazine core. Key steps include:
- Functionalization of the pyrazine ring with a 4-ethoxyphenyl group at position 6.
- Thiolation at position 3 using thiourea or Lawesson’s reagent, followed by coupling with chloroacetamide. Experimental optimization (e.g., solvent polarity, temperature) is critical to minimize side reactions like over-oxidation of the thioether group.
Q. How can researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- HPLC/MS : Quantify purity (>95%) and detect residual solvents or byproducts.
- NMR : Confirm regiochemistry of the triazole ring (e.g., ¹H NMR coupling constants for pyrazine protons) and verify the ethoxyphenyl substituent’s position .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for analogous triazolopyrazine derivatives .
- Elemental analysis : Validate empirical formula accuracy.
Q. What structure-activity relationship (SAR) insights exist for [1,2,4]triazolo[4,3-a]pyrazine derivatives in medicinal chemistry?
Modifications at positions 3 (sulfanyl group) and 7 (aryl substituent) significantly influence bioactivity. For instance:
- Position 3 : Thioether groups enhance membrane permeability and metabolic stability compared to oxygen analogs.
- Position 7 : Electron-donating groups (e.g., 4-ethoxy) improve binding affinity in kinase inhibition assays . Systematic SAR studies should compare the acetamide side chain’s length and substituents to optimize target engagement.
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s synthetic route?
Quantum mechanical calculations (e.g., DFT) predict transition-state energies for key steps like cyclization or thiolation. For example:
- Reaction path search : Identify low-energy pathways for triazole ring formation using software like GRRM .
- Solvent effects : COSMO-RS simulations optimize solvent selection to stabilize intermediates . A computational workflow integrating these methods reduced development time for similar heterocycles by 40% .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
Contradictions often arise from assay-specific variables (e.g., pH, redox conditions). Mitigation strategies include:
- Redox buffering : Add glutathione or ascorbic acid to stabilize the thioether group in cell-based assays.
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cellular efficacy (e.g., proliferation IC₅₀) to distinguish target-specific effects from off-target interactions .
- Metabolite profiling : LC-MS/MS identifies degradation products that may confound activity readings.
Q. How can design of experiments (DoE) optimize reaction yields for large-scale synthesis?
A fractional factorial DoE approach evaluates variables like:
Q. What role does the sulfanylacetamide moiety play in modulating pharmacokinetic properties?
The thioether linkage balances lipophilicity (logP ≈ 2.1) and solubility (>50 µM in PBS). Compared to methylene or oxygen analogs:
- Metabolic stability : Sulfur resists cytochrome P450 oxidation, extending half-life in hepatic microsomes .
- Permeability : Caco-2 assays show >80% apical-to-basolateral transport, attributed to the thioether’s membrane affinity. Replacements (e.g., sulfone, sulfonamide) should be tested to further refine ADME profiles.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
